

Spectroscopic Profile of Oxamide: A Technical Guide

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Compound of Interest

Compound Name: Oxamide

Cat. No.: B166460

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This technical guide provides a comprehensive overview of the spectroscopic data for **oxamide** (ethanediamide), a molecule of interest in various chemical and pharmaceutical contexts. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic characteristics, offering a centralized resource for its structural elucidation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of the **oxamide** molecule ($\text{H}_2\text{N}-\text{CO}-\text{CO}-\text{NH}_2$), its ^1H and ^{13}C NMR spectra are expected to be simple, each showing a single resonance.

Data Presentation

Table 1: NMR Spectroscopic Data for **Oxamide**

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Notes |
|-----------------|--------------------|------------------------|-----------------|---|
| ^1H | DMSO- d_6 | ~7.5 - 8.0 | Singlet (broad) | The chemical shift can be concentration and temperature-dependent. The peak is often broad due to quadrupole broadening from the ^{14}N nucleus and chemical exchange. |
| ^{13}C | DMSO- d_6 | ~160 | Singlet | The carbonyl carbon resonance. |

Note: Specific chemical shift values for **oxamide** can be found in spectral databases such as SpectraBase®[\[1\]](#). The values presented here are typical for amide protons and carbonyl carbons in a similar chemical environment.

Experimental Protocols

^1H NMR Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of high-purity **oxamide** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). **Oxamide** has low solubility in many common NMR solvents, but is slightly soluble in DMSO.
 - Vortex the sample until the solid is fully dissolved. Gentle heating may be required to aid dissolution.

- Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Instrument Parameters (Typical for a 400 MHz Spectrometer):
 - Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: 0-12 ppm.
 - Temperature: 298 K.
 - Referencing: The residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm) is used as an internal reference.

¹³C NMR Spectroscopy

- Sample Preparation:
 - Prepare a more concentrated sample than for ¹H NMR, if possible, by dissolving 20-50 mg of **oxamide** in 0.6-0.7 mL of DMSO-d₆.
- Instrument Parameters (Typical for a 100 MHz Spectrometer):
 - Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C and the potential for long relaxation times of the carbonyl carbon.
 - Spectral Width: 0-200 ppm.

- Temperature: 298 K.
- Referencing: The solvent peak of DMSO-d₆ ($\delta \approx 39.52$ ppm) is used as an internal reference.

Vibrational Spectroscopy: IR and Raman

The vibrational spectra of **oxamide** are well-characterized and provide a detailed fingerprint of its molecular structure. As a centrosymmetric molecule, the rule of mutual exclusion applies: vibrational modes that are IR active are Raman inactive, and vice versa.

Data Presentation

Table 2: IR and Raman Spectroscopic Data for Solid **Oxamide**

| IR Frequency (cm ⁻¹) | Raman Frequency (cm ⁻¹) | Assignment | Vibrational Mode Description |
|----------------------------------|-------------------------------------|----------------|---------------------------------------|
| 3365 | - | A _u | N-H asymmetric stretch |
| 3280 | - | B _u | N-H symmetric stretch |
| - | 3190 | A _g | N-H symmetric stretch |
| 1660 | - | B _u | C=O stretch (Amide I) |
| 1615 | - | A _u | NH ₂ scissoring (Amide II) |
| - | 1475 | A _g | C-N stretch |
| 1355 | - | B _u | C-N stretch |
| - | 1160 | B _g | NH ₂ rocking |
| 1115 | - | B _u | NH ₂ rocking |
| - | 1030 | A _g | C-C stretch |
| 810 | - | A _u | NH ₂ wagging |
| - | 640 | B _g | O=C-N bending |
| 604 | - | B _u | O=C-N bending |
| 495 | - | A _u | NH ₂ twisting |
| - | 340 | A _g | C-C-N bending |
| - | 170 | B _g | Torsion |

Note: Frequencies and assignments are based on established literature. Minor variations may be observed due to differences in sample preparation and instrumentation.

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of dry **oxamide** with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
 - Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of **oxamide** powder directly onto the ATR crystal.
 - Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the empty spectrometer (for KBr pellet) or the clean, empty ATR crystal (for ATR) should be collected prior to sample analysis.

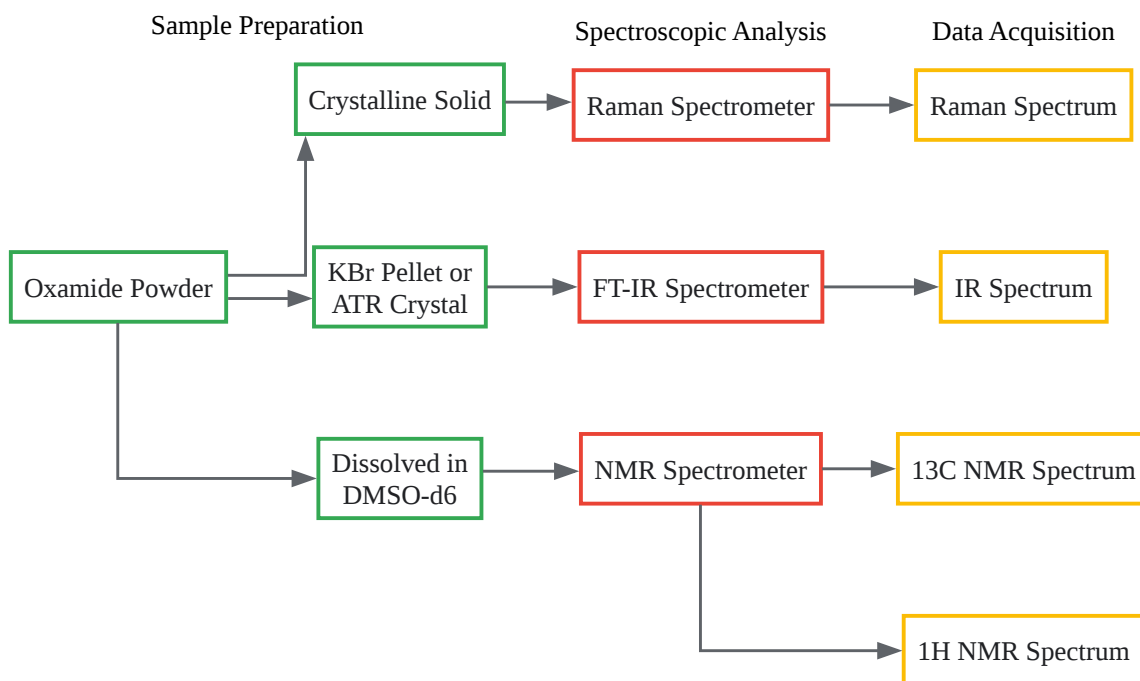
Raman Spectroscopy

- Sample Preparation:
 - Place a small amount of crystalline **oxamide** powder into a glass capillary tube or onto a microscope slide.
 - Alternatively, the sample can be analyzed directly in a glass vial.
- Instrument Parameters (Typical for a Dispersive Raman Spectrometer):

- Excitation Wavelength: 532 nm or 785 nm laser. The choice of wavelength may depend on sample fluorescence.
- Laser Power: 10-50 mW at the sample. Power should be minimized to avoid sample degradation.
- Spectral Range: 100-3500 cm^{-1} .
- Acquisition Time: 10-60 seconds.
- Number of Accumulations: 5-10.
- Objective: A 10x or 20x objective is typically used to focus the laser onto the solid sample.

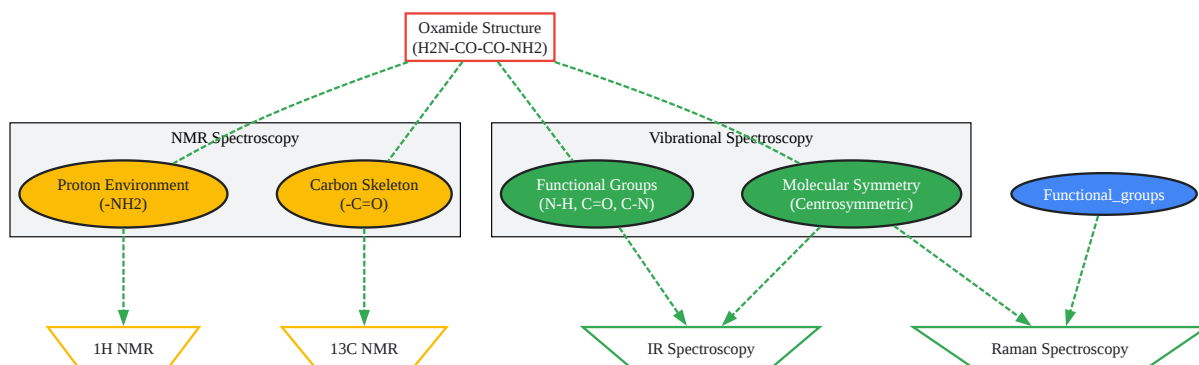
Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for **oxamide** and the relationship between the different techniques and the structural information they provide.



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Caption: Experimental workflow for the spectroscopic analysis of **oxamide**.



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Caption: Relationship between spectroscopic data and **oxamide**'s molecular structure.

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References

- 1. Oxamide | C₂H₄N₂O₂ | CID 10113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Oxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166460#spectroscopic-data-nmr-ir-raman-of-oxamide]

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